molecular formula C14H12FNO3S B2412230 [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1001787-13-8

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

Cat. No. B2412230
CAS RN: 1001787-13-8
M. Wt: 293.31
InChI Key: YRLLBKLQSALJIP-UHFFFAOYSA-N
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Description

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, also known as FAMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. FAMT belongs to the class of thioesters and is a derivative of the thiophene family.

Scientific Research Applications

Molecular Electronics and Optoelectronic Properties

Research on pi-extended thiophene derivatives highlights their potential in molecular wires and optoelectronic devices. For instance, thiophene derivatives with ethynyl and butadiynyl substituents have been synthesized and shown to exhibit remarkable stability and interesting optoelectronic properties due to their structured conjugation and electron-withdrawing effects. These materials are promising for applications in organic electronics, demonstrating abilities in charge transport and light emission (Wang et al., 2006).

Sensing Applications

Thiophene-based sensors for detecting carboxylate anions have been developed, leveraging the fluorescence "turn-on" feature upon binding to specific anions. The sensitivity and selectivity of these sensors are attributed to intramolecular hydrogen bonding and electronic effects, indicating potential for environmental and biological sensing applications (Kim & Ahn, 2008).

Antibacterial Agents

Thiophene carboxylates have been investigated for their antibacterial activity, with certain derivatives showing promising in vitro and in vivo efficacy. The structural modifications on the thiophene nucleus can significantly influence the antibacterial properties, suggesting the potential of thiophene derivatives as templates for developing new antibacterial drugs (Bouzard et al., 1992).

Synthetic Methodologies

Advancements in synthetic methods for thiophene derivatives, including [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, are crucial for their application in medicinal chemistry, dyes, and pesticides. Studies on methyl-3-aminothiophene-2-carboxylate, a related intermediate, demonstrate the versatility of thiophene derivatives in organic synthesis, providing pathways for the development of diverse functional materials (Tao et al., 2020).

properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLBKLQSALJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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